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alpha-CGRP (23-37) (human)

Cat. No.: B582740
CAS No.: 145459-33-2
M. Wt: 1620.877
InChI Key: GPLZRETWKHAQIS-FGVYJWQNSA-N
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Description

Overview of the Calcitonin Peptide Family and Isoforms

The calcitonin family of peptides is a group of structurally related hormones that includes calcitonin, calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin (B612762). guidetopharmacology.orgnih.gov These peptides are involved in a wide range of physiological processes. frontiersin.org

CGRP exists in two main isoforms in humans, α-CGRP and β-CGRP. wikipedia.org These isoforms are encoded by separate genes on chromosome 11 and differ by three amino acids. wikipedia.orgnih.gov While both are biologically active, α-CGRP is the more extensively studied isoform and is predominantly found in the nervous system. wikipedia.orgfrontiersin.org β-CGRP is primarily located in the enteric nervous system. neuro-sens.comnih.gov

The receptors for the calcitonin peptide family are complex and consist of a G protein-coupled receptor, either the calcitonin receptor (CTR) or the calcitonin receptor-like receptor (CLR), which associates with one of three receptor activity-modifying proteins (RAMPs). nih.govguidetopharmacology.org This association determines the ligand specificity of the receptor. For instance, the CGRP receptor is a complex of CLR and RAMP1. neuro-sens.com

Table 1: Members of the Calcitonin Peptide Family

PeptidePrimary Function(s)
CalcitoninBone homeostasis. frontiersin.org
α-CGRPVasodilation, nociception, inflammation. wikipedia.orgfrontiersin.org
β-CGRPEnteric nervous system function. neuro-sens.comnih.gov
AmylinGlucose metabolism. frontiersin.org
AdrenomedullinVasodilation, blood pressure regulation. guidetopharmacology.org

Biogenesis and Tissue Distribution of α-CGRP

α-CGRP is a 37-amino acid neuropeptide that is produced through the alternative splicing of the messenger RNA (mRNA) transcribed from the calcitonin gene (CALC-I). wikipedia.orgnih.govfrontiersin.org This tissue-specific processing means that in thyroid C-cells, the gene primarily produces calcitonin, whereas in neuronal tissues, it yields α-CGRP. frontiersin.orgfrontiersin.org Following synthesis, α-CGRP is stored in vesicles at nerve terminals and released upon nerve depolarization through an exocytosis process. researchgate.net

The distribution of α-CGRP is widespread throughout the central and peripheral nervous systems. wikipedia.orgfrontiersin.org It is particularly abundant in sensory neurons, such as those in the dorsal root ganglia and the trigeminal ganglion. neuro-sens.comfrontiersin.org These neurons innervate a vast array of tissues, including blood vessels, the heart, and the skin. nih.gov The presence of α-CGRP in these locations underscores its role in processes like vasodilation and pain transmission. frontiersin.orgwikipedia.org

Table 2: Tissue Distribution of α-CGRP

LocationPrimary Role
Central Nervous SystemNociception, appetite suppression. wikipedia.orgnih.gov
Peripheral Nervous SystemVasodilation, inflammation. wikipedia.orgfrontiersin.org
Dorsal Root GangliaSensory transmission. frontiersin.org
Trigeminal GanglionMigraine pathophysiology. wikipedia.org
Cardiovascular SystemVasodilation, cardioprotection. frontiersin.orgnih.gov

Role of α-CGRP (23-37) (human) as a Peptide Fragment in Research

The full-length α-CGRP peptide consists of 37 amino acids. nih.gov Research has shown that different regions of the peptide are responsible for receptor binding and activation. nih.gov Specifically, the N-terminal region is crucial for receptor activation, while the C-terminal portion is primarily involved in binding to the CGRP receptor. frontiersin.org

This understanding has led to the development and use of peptide fragments as research tools. The fragment α-CGRP (23-37) is a C-terminal portion of the full-length human α-CGRP peptide. google.comusbio.net Crucially, this fragment acts as a competitive antagonist of the CGRP receptor. frontiersin.org This means that it binds to the receptor but does not activate it, thereby blocking the actions of the endogenous, full-length α-CGRP. frontiersin.org Another commonly used antagonist fragment is α-CGRP (8-37). caymanchem.comechelon-inc.com

The antagonist activity of α-CGRP (23-37) makes it an invaluable tool for studying the physiological and pathological roles of CGRP. By blocking CGRP receptors, researchers can investigate the consequences of inhibiting CGRP signaling in various experimental models. This has been instrumental in elucidating the role of CGRP in conditions such as migraine, where CGRP-mediated vasodilation is a key component of the pathophysiology. frontiersin.org The use of such fragments has been pivotal in the development of therapeutic CGRP receptor antagonists. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H117N21O20 B582740 alpha-CGRP (23-37) (human) CAS No. 145459-33-2

Properties

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H117N21O20/c1-37(2)57(80)71(112)86-45(25-16-18-28-76)64(105)89-48(32-53(77)98)66(107)90-49(33-54(78)99)65(106)88-47(31-43-22-13-10-14-23-43)67(108)93-59(39(5)6)74(115)95-29-19-26-52(95)70(111)94-60(41(8)97)73(114)91-50(34-55(79)100)68(109)92-58(38(3)4)72(113)82-35-56(101)84-51(36-96)69(110)85-44(24-15-17-27-75)63(104)83-40(7)62(103)87-46(61(81)102)30-42-20-11-9-12-21-42/h9-14,20-23,37-41,44-52,57-60,96-97H,15-19,24-36,75-76,80H2,1-8H3,(H2,77,98)(H2,78,99)(H2,79,100)(H2,81,102)(H,82,113)(H,83,104)(H,84,101)(H,85,110)(H,86,112)(H,87,103)(H,88,106)(H,89,105)(H,90,107)(H,91,114)(H,92,109)(H,93,108)(H,94,111)/t40-,41+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLZRETWKHAQIS-FGVYJWQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H117N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure and Conformation of α Cgrp 23 37 Human

Primary Amino Acid Sequence and C-terminal Amidation

The primary structure of the human α-CGRP (23-37) fragment consists of a specific 15-amino acid sequence. This sequence is Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe. peptide.com A crucial feature of this, and the full-length peptide, is the amidation of the C-terminal phenylalanine residue. frontiersin.orgfrontiersin.org This post-translational modification, where the C-terminal carboxyl group is replaced by an amide group, is a key characteristic of many biologically active peptides.

Secondary and Tertiary Structural Elements Relevant to Activity

The conformation of α-CGRP and its fragments is critical for their biological activity. While detailed structural studies specifically on the isolated α-CGRP (23-37) fragment are limited, its conformational tendencies can be inferred from studies of the full-length peptide and other C-terminal fragments.

Conformational Dynamics and Epitope Mapping

The full-length α-CGRP is a flexible molecule in solution. nih.gov Molecular dynamics simulations and spectroscopic studies suggest that while the N-terminal region is constrained by the disulfide bond, the C-terminal tail exhibits considerable conformational freedom. rsc.orgcoventry.ac.uk This flexibility is likely retained in the α-CGRP (23-37) fragment.

Epitope mapping studies using anti-CGRP antibodies have indicated that the C-terminal region of α-CGRP is a primary binding site. Several antibodies have been shown to react with the C-terminal fragment (23-37), suggesting that this region is accessible and immunogenic. antibodies.com More detailed mapping has identified that the terminal phenylalanine at position 37 is a crucial residue for the binding of many anti-CGRP antibodies. google.com The residues within the 25-37 region have also been implicated in antibody recognition. nih.govgoogle.com

Comparative Structural Analysis with Full-Length α-CGRP and Other Fragments

The structure of α-CGRP (23-37) presents a stark contrast to the full-length peptide. The most significant difference is the absence of the N-terminal disulfide-bonded ring and the α-helical domain (residues 8-18) present in the full-length molecule. nih.govmdpi.com Circular dichroism studies on various CGRP fragments have shown that in aqueous solutions, they predominantly adopt a random coil conformation. nih.gov However, in the presence of structure-promoting solvents, an α-helical conformation can be induced in the region corresponding to residues 8-18 of the full-length peptide. nih.gov The C-terminal segment, including the 23-37 region, is not essential for the stabilization of this α-helix. nih.gov

Compared to other C-terminal fragments, such as α-CGRP (8-37), the (23-37) fragment is significantly shorter. While α-CGRP (8-37) is a well-known CGRP receptor antagonist, shorter C-terminal fragments like (19-37) and (23-37) also exhibit antagonist activity, albeit with different potencies. nih.gov Structurally, the region spanning residues 19-26 in the full-length peptide can incorporate a β-bend, and the C-terminal portion (residues 27-37) is characterized by turns. nih.govmdpi.com It is plausible that the α-CGRP (23-37) fragment in solution exists as a flexible ensemble of conformations, potentially with transient turn-like structures, which allows it to interact with the CGRP receptor.

Receptor Interaction and Binding Characteristics

Components of the α-CGRP Receptor Complex: CLR, RAMP1, and RCP

The functional human α-CGRP receptor is a heterotrimeric complex composed of three distinct protein subunits:

Calcitonin Receptor-Like Receptor (CLR): This is a class B G-protein coupled receptor (GPCR) that features a large N-terminal extracellular domain (ECD) and a seven-transmembrane helix domain (TMD). biorxiv.orgwikipedia.org CLR is the core component but requires association with a RAMP to gain functionality and ligand specificity. interchim.fr

Receptor Activity-Modifying Protein 1 (RAMP1): RAMP1 is a single-pass transmembrane protein that is essential for the trafficking of CLR to the cell surface and for conferring high affinity for CGRP. wikipedia.orginterchim.frlu.se The combination of CLR and RAMP1 specifically forms the CGRP receptor. biorxiv.orgnih.gov If CLR associates with other RAMPs, such as RAMP2 or RAMP3, it forms receptors for adrenomedullin (B612762) (AM). biorxiv.orginterchim.fr

Receptor Component Protein (RCP): RCP is an intracellular protein that couples the CLR/RAMP1 complex to the intracellular signaling machinery, specifically the G-protein-mediated pathway. wikipedia.orginterchim.frfrontiersin.org While it is crucial for signal transduction, RCP does not appear to directly influence ligand binding. frontiersin.orgnih.gov

Together, these three components—CLR, RAMP1, and RCP—are required to form a fully functional CGRP receptor capable of binding ligands and initiating a cellular response. frontiersin.orgfrontiersin.orgfrontiersin.org

Binding Domains and Specificity of α-CGRP (23-37) (human)

The interaction between CGRP and its receptor is a sophisticated process involving distinct domains of the peptide. The fragment α-CGRP (23-37) represents a portion of the C-terminal region of the full-length peptide.

The C-terminal portion of α-CGRP, particularly residues 28-37, is recognized as a critical binding epitope. frontiersin.orgresearchgate.net This region, which is largely encompassed by the α-CGRP (23-37) fragment, is primarily responsible for the initial, high-affinity interaction with the extracellular domain of the CLR/RAMP1 complex. biorxiv.orgresearchgate.net This interaction involves two turn regions within the 28-37 segment that form a putative binding site. frontiersin.org Studies have shown that the C-terminal end of α-CGRP directly interacts with the N-terminal region of the CGRP receptor. frontiersin.orgresearchgate.netnih.gov Specific amino acids within this C-terminal tail, such as Phe37, are key for stabilizing the interaction with the receptor. biorxiv.org

While the C-terminal region is crucial for binding, fragments like α-CGRP (23-37) exhibit different binding characteristics compared to the full-length α-CGRP (1-37). Full-length α-CGRP contains an N-terminal disulfide-bonded loop (residues 1-7) which is essential for receptor activation, and an α-helical mid-region (residues 8-18) that contributes to high-affinity binding. nih.govnih.govfrontiersin.org

Truncated fragments, including CGRP(8-37) and the shorter CGRP(23-37), lack the N-terminal activation domain. frontiersin.orgskemman.is Consequently, they act as receptor antagonists. skemman.is The binding affinity of these fragments is generally lower than that of the full-length peptide. For instance, CGRP(8-37) binds with approximately 10-fold less potency than α-CGRP. nih.govfrontiersin.orgnih.gov While specific affinity values for α-CGRP (23-37) can vary depending on the assay, it is understood that further truncation from the N-terminus generally leads to a decrease in affinity. mpg.de However, these C-terminal fragments retain the ability to bind to the receptor with significant affinity, sufficient to compete with the endogenous full-length peptide. nih.gov

CompoundRoleRelative Binding Affinity
α-CGRP (1-37) (human)AgonistHigh
α-CGRP (8-37) (human)Antagonist~10-fold lower than full-length α-CGRP nih.govfrontiersin.orgnih.gov
α-CGRP (23-37) (human)AntagonistLower than full-length α-CGRP and CGRP (8-37) mpg.de

Mechanisms of Receptor Binding: Two-Domain Model

The interaction between CGRP and its receptor is best described by the "two-domain" or "two-step" binding model, a mechanism common to class B GPCRs. biorxiv.orgfrontiersin.orgnih.gov

Step 1: Affinity Trap: The C-terminus of the CGRP peptide (containing the sequence represented by α-CGRP (23-37)) first engages with the extracellular domains (ECDs) of the CLR and RAMP1 proteins. biorxiv.orgnih.gov This initial, high-affinity binding acts as an "affinity trap," anchoring the ligand to the receptor. skemman.is

Step 2: Receptor Activation: This anchoring facilitates the subsequent interaction of the N-terminal domain (residues 1-7) of the CGRP peptide with the transmembrane domain (TMD) and extracellular loops of the CLR. biorxiv.orgnih.gov This second interaction is what triggers the conformational change in the receptor, leading to its activation and the initiation of intracellular signaling. frontiersin.orgacs.org

Since α-CGRP (23-37) lacks the N-terminal activation domain, it can only perform the first step of this model. It occupies the binding site on the receptor's ECD, thereby preventing the full-length CGRP from binding and activating the receptor, which explains its antagonistic properties. skemman.isacs.org

Interaction with Other Calcitonin Family Receptors

The CGRP receptor is part of the larger calcitonin family of receptors, which show a degree of cross-reactivity with related peptides. The specificity is largely determined by the RAMP subunit associated with a core receptor like CLR or the Calcitonin Receptor (CTR). nih.gov

Adrenomedullin (AM) Receptors: When CLR pairs with RAMP2 or RAMP3, it forms AM receptors (AM1 and AM2, respectively). biorxiv.orginterchim.fr The AM2 receptor, in particular, shows considerable affinity for CGRP. interchim.fr

Amylin (AMY) Receptors: The amylin receptor, AMY1, is formed by the combination of the Calcitonin Receptor (CTR) and RAMP1. CGRP can bind with high affinity to the AMY1 receptor. nih.gov

While α-CGRP (23-37) is primarily considered an antagonist at the CGRP receptor (CLR/RAMP1), the potential for its interaction with these other related receptor complexes exists, although it is generally less characterized. The specificity of C-terminal fragments is an area of ongoing research.

Mechanisms of Action and Intracellular Signaling Pathways

Role of α-CGRP (23-37) (human) as a Competitive Antagonist

The fragment α-CGRP (23-37), along with other C-terminal fragments like CGRP (19-37) and CGRP (8-37), acts as a competitive antagonist of the CGRP receptor. nih.govnih.govfrontiersin.org This means it binds to the receptor but does not activate it, thereby blocking the biological effects of the endogenous full-length α-CGRP. nih.govnih.gov The antagonist activity of these shorter C-terminal fragments has been demonstrated in various experimental models. For instance, in guinea pig isolated left atria, both CGRP (19-37) and CGRP (23-37) produced a rightward shift in the concentration-response curve for the positive inotropic effect of human α-CGRP without depressing the maximum response, which is characteristic of competitive antagonism. nih.gov The apparent pA2 value, a measure of antagonist potency, for CGRP (23-37) was determined to be 4.81 in this model. nih.gov

The structural basis for this antagonist activity lies in the modular nature of the CGRP peptide. The N-terminal region (residues 1-7) is crucial for receptor activation, while the C-terminal portion (residues 8-37) is primarily responsible for receptor binding. frontiersin.orgfrontiersin.org Truncated peptides that lack the N-terminal activation domain, such as α-CGRP (23-37), can therefore bind to the receptor but fail to initiate a cellular response, effectively blocking the action of the full agonist. nih.govfrontiersin.org

Table 1: Antagonist Activity of C-terminal CGRP Fragments

Peptide Fragment Apparent pA2 Value Tissue/Model Reference
CGRP (23-37) 4.81 Guinea pig isolated left atria nih.gov
CGRP (19-37) 5.39 Guinea pig isolated left atria nih.gov
AcCGRP (19-37) 6.03 Guinea pig isolated left atria nih.gov
CGRP (8-37) 6.81 Guinea pig isolated left atria nih.gov

This table is interactive. Click on the headers to sort the data.

G-Protein Coupling and Adenylate Cyclase Activation

The canonical signaling pathway for the full-length α-CGRP involves the activation of its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). abcam.comwikipedia.org This receptor is coupled to G-proteins, primarily the stimulatory G-protein, Gαs. nih.govfrontiersin.org Upon α-CGRP binding, Gαs activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.orgfrontiersin.orgnih.gov

As a competitive antagonist, α-CGRP (23-37) binds to the CGRP receptor but does not induce this conformational change necessary for G-protein activation and subsequent adenylate cyclase stimulation. nih.gov In fact, its presence competitively inhibits the ability of the full-length α-CGRP to activate this pathway. ahajournals.org Some studies have shown that in certain tissues, such as the rat thoracic aorta, human α-CGRP can stimulate both adenylate cyclase and guanylate cyclase. nih.gov However, the antagonist fragment α-CGRP (23-37) would be expected to block the adenylate cyclase stimulation component of this response. nih.gov

Downstream Signaling Cascades

The downstream signaling events initiated by full-length α-CGRP are a direct consequence of G-protein activation and the subsequent increase in intracellular second messengers. As an antagonist, α-CGRP (23-37) prevents the initiation of these cascades by blocking the initial receptor activation step.

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The elevation of intracellular cAMP by full-length α-CGRP leads to the activation of Protein Kinase A (PKA). nih.govfrontiersin.orgnih.gov PKA then phosphorylates various downstream targets, mediating many of the physiological effects of CGRP. nih.govfrontiersin.org The antagonistic action of α-CGRP (23-37) prevents this increase in cAMP and the subsequent activation of the PKA pathway. dovepress.com

Involvement of ERK, p38, and CREB

The signaling pathways activated by α-CGRP are complex and can involve other kinases besides PKA. In some cell types, α-CGRP can activate the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govfrontiersin.org These pathways can, in turn, lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that can modulate gene expression. nih.govfrontiersin.org The activation of ERK and p38 by α-CGRP can occur through PKA-dependent mechanisms. frontiersin.org By blocking the initial receptor activation and subsequent cAMP/PKA signaling, α-CGRP (23-37) would inhibit these downstream effects on ERK, p38, and CREB. nih.govfrontiersin.org

Ion Channel Modulation (e.g., K-ATP channels, L-type Ca2+ channels)

A key mechanism of CGRP-induced vasodilation is the modulation of ion channel activity. frontiersin.org The activation of the cAMP/PKA pathway by full-length α-CGRP can lead to the opening of ATP-sensitive potassium (K-ATP) channels. frontiersin.orgfrontiersin.orgnih.gov This results in hyperpolarization of the cell membrane, which in turn can lead to the closure of L-type Ca2+ channels, reducing intracellular calcium and causing smooth muscle relaxation. frontiersin.orgoup.com By preventing the activation of the CGRP receptor, α-CGRP (23-37) would block this cascade of events, thereby inhibiting the modulation of these ion channels. frontiersin.orgfrontiersin.orgoup.com

Cross-Talk with Other Signaling Systems (e.g., PI3K, PKC)

The signaling network of CGRP is not isolated and can exhibit cross-talk with other intracellular pathways. For instance, in human embryonic kidney-293 cells, α-CGRP has been shown to activate ERK via a phosphoinositide 3-kinase (PI3K)-PKA pathway. frontiersin.org Additionally, CGRP signaling can also involve protein kinase C (PKC). frontiersin.orgfrontiersin.org The inotropic effects of α-CGRP in cardiomyocytes, for example, can be mediated by either the cAMP/PKA or the PKC pathways. frontiersin.org The antagonist α-CGRP (23-37), by blocking the primary receptor interaction, would prevent the initiation of these downstream signaling events and their potential cross-talk with the PI3K and PKC pathways. frontiersin.orgfrontiersin.org

Biological Activities and Physiological Roles Pre Clinical Research

Vasodilatory Effects and Vascular Tone Regulation in Animal Models and Isolated Tissues

α-CGRP is widely recognized as one of the most potent endogenous vasodilators. researchgate.netfrontiersin.org Its ability to relax blood vessels and regulate vascular tone has been extensively documented in a variety of animal models and isolated tissue preparations. nih.govahajournals.org Systemic administration of α-CGRP leads to a dose-dependent decrease in blood pressure in both normotensive and hypertensive animal models, a direct consequence of its powerful peripheral arterial dilation properties. ahajournals.orgahajournals.org This potent vasodilator activity is observed across numerous vascular beds, including the coronary, cerebral, and renal circulations. nih.govnih.gov In fact, α-CGRP is considered to be approximately 1,000 times more potent than other vasodilators like acetylcholine (B1216132) and substance P. frontiersin.org The vasodilatory actions of α-CGRP are most pronounced in smaller peripheral arteries compared to larger vessels. nih.gov

The mechanisms underlying α-CGRP-induced vasodilation are complex, involving both endothelium-dependent and -independent pathways. nih.govfrontiersin.org

The endothelium-independent pathway is considered the primary route for α-CGRP's vasodilatory action in most blood vessels. researchgate.netnih.gov In this pathway, α-CGRP binds to its receptor on vascular smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.govresearchgate.net The elevated cAMP levels then activate protein kinase A (PKA), which in turn opens ATP-sensitive potassium (K-ATP) channels. frontiersin.orgnih.govresearchgate.net The opening of these channels causes hyperpolarization of the smooth muscle cells, resulting in their relaxation and subsequent vasodilation. nih.gov The involvement of K-ATP channels is supported by findings that glibenclamide, a K-ATP channel inhibitor, can block α-CGRP-induced vasodilation. nih.gov This mechanism has been observed in various tissues, including the rat perfused mesentery, porcine coronary artery, and cat cerebral artery. frontiersin.org

While less common, an endothelium-dependent pathway also contributes to α-CGRP-induced vasodilation in certain vascular beds, such as the rat aorta and pulmonary arteries. nih.govfrontiersin.org In these tissues, the presence of an intact endothelium is crucial for the full vasodilatory effect of α-CGRP. nih.gov Here, α-CGRP, through its receptor on endothelial cells, stimulates the production of nitric oxide (NO). researchgate.netnih.govfrontiersin.org The released NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. nih.govresearchgate.net Studies have shown that inhibitors of NO synthase can weaken the vasodilatory capacity of α-CGRP in the rat aorta, supporting the role of this NO-dependent mechanism. nih.govfrontiersin.org

Table 1: Mechanisms of α-CGRP-Induced Vasodilation

Pathway Key Cellular Target Second Messenger Key Ion Channel Primary Location Examples
Endothelium-Independent Vascular Smooth Muscle Cells cAMP K-ATP Channels Rat Mesenteric Arteries, Porcine Coronary Arteries frontiersin.org
Endothelium-Dependent Endothelial Cells NO, cGMP - Rat Aorta, Rat Pulmonary Arteries nih.gov

The potent vasodilatory properties of α-CGRP have led to extensive research into its role in modulating blood pressure, particularly in animal models of hypertension. ahajournals.orgnih.gov Studies have consistently shown that systemic administration of α-CGRP can lower blood pressure in various hypertensive rat models. nih.govnih.gov

In models of hypertension induced by deoxycorticosterone acetate (B1210297) (DOCA)-salt or subtotal nephrectomy, there is evidence that the CGRP system acts as a compensatory mechanism to counteract the elevated blood pressure. nih.govnih.gov For instance, in DOCA-salt hypertensive rats, levels of immunoreactive CGRP and α-CGRP mRNA were found to be elevated in the spinal cord and dorsal root ganglia, respectively. nih.gov The administration of the CGRP receptor antagonist, CGRP(8-37), in these animals further increased their mean arterial pressure, suggesting that the elevated endogenous α-CGRP levels were actively attenuating the hypertension. nih.gov Similarly, in rats with subtotal nephrectomy-induced hypertension and L-NAME-induced hypertension during pregnancy, the CGRP antagonist exacerbated the high blood pressure. nih.gov

Conversely, in spontaneously hypertensive rats (SHRs), a genetic model of hypertension, reduced levels of immunoreactive CGRP in the spinal cord and α-CGRP mRNA in the dorsal root ganglia have been observed. frontiersin.orgnih.gov This suggests that a deficiency in the vasodilatory α-CGRP system may contribute to the development and maintenance of high blood pressure in this model. nih.gov Further supporting this, α-CGRP knockout mice exhibit higher baseline blood pressure. spandidos-publications.com

Cardiovascular System in Animal Models

A substantial body of preclinical evidence points to a cardioprotective role for α-CGRP, particularly in the context of ischemia/reperfusion (I/R) injury. nih.govnih.govphysiology.org Myocardial ischemia triggers a notable increase in the release of α-CGRP in isolated hearts from guinea pigs and rats. nih.gov This release is considered a protective response mediated by sensory nerves. nih.gov

Studies using α-CGRP knockout mice have provided compelling evidence for its protective function. When subjected to I/R injury, these mice experienced a more significant deterioration in cardiac function compared to their wild-type counterparts. nih.gov The increased creatine (B1669601) kinase release and generation of malondialdehyde (a marker of oxidative stress) in the hearts of α-CGRP knockout mice suggest that this neuropeptide helps to attenuate cell death and inhibit oxidative stress following an ischemic event. physiology.org

The cardioprotective effects of α-CGRP are thought to be mediated through several mechanisms, including the activation of pro-survival signaling pathways like PI3K-Akt and Erk 1/2, which inhibit cardiomyocyte apoptosis. nih.gov Furthermore, α-CGRP is implicated in cardiac preconditioning, a phenomenon where brief, non-lethal episodes of ischemia protect the heart from subsequent, more prolonged ischemic insults. spandidos-publications.com

In addition to its vascular and cardioprotective roles, α-CGRP has been shown to have direct effects on the contractility (inotropic effects) and rate (chronotropic effects) of the heart in isolated tissue preparations. frontiersin.orgnih.gov It generally exerts positive inotropic and chronotropic effects. frontiersin.orgfrontiersin.org

In isolated, electrically driven human atrial trabeculae, α-CGRP has been shown to stimulate contractility in a concentration-dependent manner. capes.gov.breur.nl In fact, in these preparations, α-CGRP was found to be more potent than noradrenaline as an inotropic agent. capes.gov.br This positive inotropic effect is also observed in the atria of rats and guinea pigs and is associated with an increase in cAMP levels. eur.nl The inotropic activity of α-CGRP is believed to be mediated through both cAMP/PKA and PKC signaling pathways. nih.gov

Interestingly, the inotropic response to α-CGRP can differ between cardiac chambers. In human myocardial tissue, a positive inotropic effect was observed in atrial trabeculae, while no significant effect was seen in ventricular trabeculae from the same hearts. eur.nl This suggests a differential distribution or function of CGRP receptors within the human heart.

Table 2: Cardiovascular Effects of α-CGRP in Preclinical Models

Effect Model/Tissue Observed Outcome Proposed Mechanism
Cardioprotection Mouse models of I/R injury nih.govphysiology.org Reduced cardiac dysfunction, attenuated cell death Inhibition of oxidative stress, activation of pro-survival pathways (PI3K-Akt, Erk 1/2) nih.govphysiology.org
Positive Inotropy Isolated human atrial trabeculae capes.gov.breur.nl Increased force of contraction Activation of cAMP/PKA and PKC signaling pathways nih.gov
Positive Chronotropy Hypertensive rats turkjps.org Increased heart rate Reflexive sympathetic activity and direct cardiomyocyte stimulation frontiersin.org

Neurogenic Inflammation and Nociception Research in Animal Models

α-CGRP is a key player in the processes of neurogenic inflammation and nociception (the neural processing of noxious stimuli). It is primarily released from sensory nerve fibers, particularly C and Aδ fibers, which are extensively involved in pain signaling. nih.gov

Neurogenic inflammation is characterized by vasodilation and plasma protein extravasation in response to the release of neuropeptides from sensory nerves. α-CGRP is a potent vasodilator in this context, contributing to the characteristic erythema (redness) observed in inflamed tissues. nih.gov In some models, low concentrations of α-CGRP have been shown to potentiate the plasma extravasation induced by other neuropeptides like Substance P. nih.gov

The role of α-CGRP in pain processing is complex and appears to be dependent on the specific pain model and conditions. In some animal models of inflammatory and neuropathic pain, CGRP antagonists have been shown to inhibit hyperalgesia (an increased sensitivity to pain). nih.gov For example, CGRP knockout mice did not develop hyperalgesia in a kaolin- and carrageenan-induced inflammation model. nih.gov Furthermore, in a mouse model of headache, the application of the CGRP antagonist α-CGRP (8-37) to the dura mater reduced pain-like behaviors induced by inflammatory agents. caymanchem.com However, in other studies, intrathecal injection of CGRP did not consistently produce pain behaviors, suggesting its role may be more prominent in pathological pain states rather than in acute nociception. nih.gov Recent research in mouse models of neuropathic pain suggests that CGRP's influence on pain modulation is intricate, depending on the underlying cause of the neuropathy and the specific brain region involved. biorxiv.org

Pulmonary System Studies in Animal Models

The CGRP system plays a multifaceted role in the pulmonary system, with evidence suggesting both protective and potentially detrimental effects depending on the context.

In animal models, α-CGRP has demonstrated anti-inflammatory properties within the respiratory system. Studies have shown that CGRP can inhibit the release of pro-inflammatory cytokines. nih.gov In models of allergic airway inflammation, the administration of CGRP has been found to normalize airway responsiveness, an effect that can be blocked by the CGRP receptor antagonist CGRP(8-37). atsjournals.org This suggests that the anti-inflammatory actions are receptor-mediated. While these findings point to the therapeutic potential of modulating CGRP pathways, specific studies focusing on the anti-inflammatory effects of the α-CGRP (23-37) fragment in the pulmonary system are limited.

Animal models of acute lung injury (ALI) are used to investigate the mechanisms of lung damage and potential therapeutic interventions. nih.govphysiology.orgnih.gov Research indicates that endogenous α-CGRP may have a protective role in certain forms of lung injury. For example, in rats with pulmonary hypertension, plasma levels of α-CGRP are reduced, and infusion of the antagonist CGRP(8-37) exacerbates these effects, suggesting a protective function for endogenous CGRP. frontiersin.org Furthermore, in a rat model of pulmonary fibrosis, a condition often preceded by lung injury, decreased α-CGRP expression was observed, and exogenous CGRP could inhibit the profibrotic actions of TGF-β, an effect reversible by CGRP(8-37). nih.gov These findings highlight the protective potential of CGRP receptor activation in the lungs.

Animal Model Observed Effect of CGRP System Modulation
Allergic Airway Inflammation (Mouse)Exogenous CGRP normalizes airway hyperresponsiveness. atsjournals.org
Pulmonary Hypertension (Rat)Reduced endogenous α-CGRP levels are observed. frontiersin.org
Bleomycin-induced Pulmonary Fibrosis (Rat)Decreased α-CGRP expression is associated with fibrosis. nih.gov

Pancreatic β-cell Research in Mouse Models

The role of α-CGRP in the regulation of insulin (B600854) secretion from pancreatic β-cells is complex, with studies reporting both stimulatory and inhibitory actions.

Recent preclinical research has provided more specific insights into the actions of human α-CGRP in the context of pancreatic function. In studies using isolated mouse pancreatic islets, human α-CGRP was found to reduce the secretion of both mouse insulin 1 (Ins1) and insulin 2 (Ins2) proteins. rndsystems.comtocris.combio-techne.comnih.gov This inhibitory effect on insulin secretion is a significant finding, suggesting a direct regulatory role for α-CGRP on β-cell function. The study also noted that α-CGRP can remodel the fibrillization of amylin, a peptide co-secreted with insulin that can form amyloid aggregates in type 2 diabetes. rndsystems.comtocris.combio-techne.comnih.gov These findings suggest that the α-CGRP system could be a target for modulating β-cell function and potentially influencing the pathophysiology of diabetes. nih.gov The contradictory findings in the broader literature, with some studies suggesting CGRP stimulates insulin secretion, highlight the complexity of this regulatory system, where the specific experimental conditions and the form of CGRP used may influence the outcome. amegroups.org

Experimental Model Compound Observed Effect on Insulin Secretion
Isolated Mouse Pancreatic Isletshuman α-CGRPReduction in Ins1 and Ins2 secretion. nih.gov

Effects on Amylin Fibrillization

Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, can form amyloid fibrils, a process associated with β-cell dysfunction in type 2 diabetes. The full-length human α-CGRP has been shown to interact with and remodel the fibrillization process of amylin. rndsystems.comrsc.org Studies indicate that α-CGRP disrupts the formation of amylin fibrils, suggesting a potential modulatory role in the pancreas. rsc.org

Currently, specific research detailing the direct effects of the α-CGRP (23-37) fragment on amylin fibrillization is not extensively available. Investigations have primarily focused on the full α-CGRP peptide, which remodels amylin aggregation and influences insulin secretion. rsc.org

Other Investigated Roles in Animal Models

The antagonist fragments of α-CGRP have been employed in various animal models to elucidate the function of the endogenous CGRP system.

The full α-CGRP peptide is recognized for its role in regulating metabolism and appetite. nih.govoup.com Central administration of α-CGRP in animal models has been observed to suppress food intake. nih.govnih.gov The antagonist fragment α-CGRP (8-37) has been used to counter these effects. For instance, the reduction in food intake in fasted male rats following CGRP administration into the intraparaventricular nucleus was attenuated by the antagonist α-CGRP (8-37). nih.gov This suggests that the anorexigenic (appetite-suppressing) effects of CGRP are mediated through its receptor, and fragments like α-CGRP (8-37) can block this action. nih.govoup.com

Table 1: Effect of CGRP and its Antagonist on Food Intake in Animal Models

Compound Model System Effect on Food Intake Finding Citation
α-CGRP Fasted Male Rats Decrease Administration into the intraparaventricular nucleus reduced food intake. nih.gov
α-CGRP (8-37) Fasted Male Rats Attenuation of CGRP's effect Attenuated the reduction in food intake caused by CGRP administration. nih.gov
α-CGRP (8-37) Mice Increase Intracerebroventricular injection increased food intake. oup.com

The CGRP system plays a role in the mobilization of hematopoietic stem cells (HSCs). Research indicates that CGRP can induce the migration of human peripheral blood mononuclear cells. ahajournals.org The CGRP receptor antagonist, α-CGRP (8-37), has been shown to inhibit this CGRP-induced migration. ahajournals.org

In studies on rat bone marrow mesenchymal stem cells (BMMSCs), the full α-CGRP peptide enhanced osteogenic differentiation, proliferation, and migration. Conversely, the antagonist α-CGRP (8-37) attenuated these effects, decreasing cell proliferation and differentiation into bone-forming cells. spandidos-publications.com This highlights the inhibitory potential of CGRP antagonist fragments on stem cell activity. spandidos-publications.com In dental pulp stem cells, CGRP induced a dose-dependent decrease in metabolic activity, an effect that was prevented by the CGRP receptor antagonist α-CGRP (8-37). researchgate.net

Table 2: Effects of CGRP and its Antagonist on Stem/Progenitor Cells

Compound Cell Type Effect Finding Citation
α-CGRP Human Mononuclear Cells Induces migration Exerted a chemoattractant action. ahajournals.org
α-CGRP (8-37) Human Mononuclear Cells Inhibits migration Reduced the migratory effect induced by CGRP. ahajournals.org
α-CGRP Rat BMMSCs Enhanced proliferation & differentiation Significantly increased the percentage of proliferating BMMSCs and enhanced osteogenic differentiation. spandidos-publications.com
α-CGRP (8-37) Rat BMMSCs Decreased proliferation & differentiation Significantly decreased the percentage of proliferating BMMSCs and attenuated osteogenic differentiation. spandidos-publications.com
α-CGRP (8-37) Human Dental Pulp Stem Cells Prevents decrease in metabolic activity Prevented the CGRP-induced decrease of metabolic activity. researchgate.net

Psoriasis is a chronic inflammatory skin condition where neurogenic inflammation is thought to play a part. The full α-CGRP peptide is implicated in its pathogenesis, with increased levels found in psoriatic lesions. nih.gov Antagonist fragments have been used to investigate this relationship.

In an in vitro skin model, the CGRP antagonist α-CGRP (8-37) significantly reduced epidermal thickness. nih.gov In a study examining the effect on specific skin and immune cells, α-CGRP (8-37) had minimal to no effect on the production of inflammatory cytokines by human dendritic cells. skemman.is However, in the same study, it was found to decrease the secretion of the chemokine CCL20 from HaCaT keratinocytes. skemman.is Furthermore, α-CGRP (8-37) was shown to inhibit CGRP-facilitated T-lymphocyte adhesion, migration, and IL-6 secretion in vitro. e-century.us In a murine model of psoriasiform dermatitis, administration of CGRP prevented the loss of the psoriatic phenotype after skin denervation, suggesting a key role for CGRP, which can be blocked by antagonists like α-CGRP (8-37). aai.org

Table 3: Effects of CGRP Antagonist Fragments in Psoriasis-Related Models

Compound Model System Effect Finding Citation
α-CGRP (8-37) In vitro skin model Reduced epidermal thickness Significantly reduced epidermal thickness compared to the control. nih.gov
α-CGRP (8-37) Human Dendritic Cells Little to no effect on inflammatory cytokines Did not significantly alter the production of inflammatory cytokines. skemman.is
α-CGRP (8-37) Human HaCaT Keratinocytes Decreased CCL20 secretion Reduced the secretion of the chemokine CCL20. skemman.is
α-CGRP (8-37) Human T-lymphocytes Inhibition of CGRP effects Inhibited CGRP-promoted adhesion, migration, and IL-6 release. e-century.us
α-CGRP (8-37) Murine Dermal Microvascular Endothelial Cells Blockade of CGRP effects Blocked the CGRP-induced shift towards a Th17 response in T-cells. aai.org

Methodological Approaches in α Cgrp 23 37 Human Research

Peptide Synthesis Techniques (e.g., Fmoc Solid-Phase Peptide Synthesis)

The primary method for producing α-CGRP (23-37) and its analogues is through synthetic chemistry, most notably Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). mdpi.comnih.govresearchgate.netnih.gov This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. researchgate.net

The process begins with a resin, such as 2-chlorotrityl chloride or ChemMatrix, which is functionalized with a linker. nih.govresearchgate.net The C-terminal amino acid of the desired peptide is attached to this resin. The Fmoc protecting group on the α-amino group of the attached amino acid is then removed using a weak base, typically piperidine. The next Fmoc-protected amino acid is activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) in the presence of a base such as DIEA (N,N-diisopropylethylamine), and then added to the deprotected amino group of the resin-bound amino acid. mdpi.comnih.gov This cycle of deprotection and coupling is repeated until the entire peptide sequence is assembled. nih.gov

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, for instance, a mixture containing trifluoroacetic acid (TFA). The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (HPLC), and its identity and purity are confirmed by analytical techniques like mass spectrometry (e.g., MALDI-TOF-MS). nih.gov This Fmoc-based SPPS approach has been successfully used to synthesize not only the native α-CGRP (23-37) fragment but also various modified analogues, including N-terminally acetylated derivatives and those incorporating unnatural amino acids to probe structure-activity relationships. nih.govacs.org

Receptor Binding Assays and Radioligand Studies

To determine the affinity of α-CGRP (23-37) for CGRP receptors, researchers utilize receptor binding assays. These assays typically involve cell membranes prepared from tissues or cell lines that endogenously or recombinantly express CGRP receptors, such as the human neuroblastoma cell line SK-N-MC. mpg.deguidetopharmacology.org

A common technique is the competitive binding assay, where a radiolabeled form of CGRP, such as ¹²⁵I-hCGRP, is used as the tracer. nih.gov The assay measures the ability of unlabeled α-CGRP (23-37) to compete with and displace the radioligand from the receptor. By performing these experiments with increasing concentrations of the unlabeled peptide, a competition curve is generated. From this curve, the concentration of α-CGRP (23-37) that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) can be determined. This value is then used to calculate the binding affinity (Ki) of the fragment for the receptor. mpg.de

These studies have consistently shown that while C-terminal fragments like α-CGRP (8-37) bind with high affinity, shorter fragments such as α-CGRP (23-37) exhibit a lower affinity for the CGRP receptor. nih.govguidetopharmacology.org Such assays are crucial for quantifying the interaction between the peptide fragment and its receptor target, providing a fundamental measure of its potential as an antagonist.

In Vitro Functional Assays

In vitro functional assays are essential for characterizing the biological activity of α-CGRP (23-37), specifically its ability to antagonize the effects of full-length α-CGRP. These experiments are conducted in controlled laboratory settings using isolated tissues, organs, or cultured cells.

Isolated organ bath studies are a classic pharmacological method used to assess the functional effects of substances on intact tissues. To study α-CGRP (23-37), researchers often use isolated arteries from various species, including humans, rats, and mice. mdpi.comnih.gov Small arterial rings are mounted in a myograph system, which allows for the measurement of isometric tension or changes in vessel diameter. mdpi.comguidetopharmacology.org

In a typical experiment, the arterial rings are pre-constricted with an agent like noradrenaline. Then, a cumulative concentration-response curve to the vasodilator α-CGRP is established. To test the antagonist properties of α-CGRP (23-37), the tissues are pre-incubated with the fragment before adding α-CGRP. If α-CGRP (23-37) is a competitive antagonist, it will cause a rightward shift in the concentration-response curve of α-CGRP without reducing the maximum response. nih.govahajournals.org The magnitude of this shift can be used to calculate the pA₂, a measure of the antagonist's potency. nih.gov

These studies have demonstrated that α-CGRP (23-37) can antagonize the potent vasodilator effects of α-CGRP in various vascular beds, confirming its functional role as a receptor blocker in a physiologically relevant tissue. mdpi.comahajournals.orgahajournals.org For instance, it has been shown to inhibit the vasodilation of the rat mesenteric arterial bed. ahajournals.org

Cultured cell lines that express CGRP receptors are invaluable tools for dissecting the molecular mechanisms of α-CGRP (23-37) action. The human neuroblastoma cell line SK-N-MC is widely used as it endogenously expresses a high density of human CGRP receptors. mpg.denih.govbiorxiv.org Other cell lines, like NIH3T3 or COS-7 cells, can be transiently or stably transfected to express the components of the CGRP receptor complex—Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). nih.govnih.govnih.govfrontiersin.org

These cell models are used to study the competitive nature of the antagonism in a more controlled system than isolated tissues. They are particularly useful for investigating the downstream signaling pathways affected by receptor blockade. nih.govnih.gov For example, by treating SK-N-MC cells with α-CGRP in the presence and absence of α-CGRP (23-37), researchers can measure the inhibition of CGRP-mediated cellular events. oup.com

The primary signaling pathway activated by the CGRP receptor is the stimulation of adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net Therefore, measuring cAMP accumulation is a standard functional assay to determine the agonist or antagonist properties of CGRP-related peptides. nih.govoup.com

In these assays, cells expressing CGRP receptors (like SK-N-MC or transfected cells) are stimulated with α-CGRP, which results in a robust increase in intracellular cAMP levels. To test the antagonist activity of α-CGRP (23-37), the cells are pre-treated with the fragment before the addition of α-CGRP. An effective antagonist will inhibit or reduce the α-CGRP-stimulated cAMP production in a concentration-dependent manner. biorxiv.orgnih.govoup.com These experiments have confirmed that α-CGRP (23-37) acts as an antagonist, blocking the primary signaling cascade initiated by the full-length peptide, without stimulating cAMP production on its own. mpg.de

Assay TypeModel SystemParameter MeasuredTypical Finding for α-CGRP (23-37)
Isolated Organ BathRat mesenteric arteries, Guinea pig atriaVasodilation, Inotropic effectAntagonism of α-CGRP-induced relaxation/contraction. nih.govahajournals.org
Cell CultureSK-N-MC cells, transfected NIH3T3/COS-7 cellsReceptor binding, Signal transductionCompetitive antagonist at the CGRP receptor. nih.govnih.gov
cAMP AccumulationSK-N-MC cells, transfected HEK293/COS-7 cellsIntracellular cAMP levelsInhibition of α-CGRP-stimulated cAMP increase. mpg.deoup.comphysiology.org

In Vivo Animal Models

To understand the physiological relevance of α-CGRP (23-37) as a CGRP antagonist, researchers use various in vivo animal models, primarily in rodents like rats and mice. nih.govnih.govfrontiersin.org These studies are critical for determining if the antagonist effects observed in vitro translate to a systemic response.

A common approach involves the intravenous administration of α-CGRP (23-37) to conscious animals to observe its effect on cardiovascular parameters, such as blood pressure. ahajournals.orgfrontiersin.org For example, infusion of the antagonist has been shown to increase mean arterial pressure in hypertensive rat models (e.g., DOCA-salt hypertensive rats), suggesting that it blocks the tonic, blood pressure-lowering effect of endogenous CGRP. frontiersin.orgfrontiersin.org

Another experimental paradigm is to first administer the full-length α-CGRP to induce a physiological response, such as hypotension or increased blood flow, and then co-administer α-CGRP (23-37) to see if it can block this effect. ahajournals.org Studies have shown that CGRP antagonists can inhibit the hypotensive effects of exogenously administered CGRP. ahajournals.org These in vivo experiments provide crucial evidence for the role of the CGRP system in physiological regulation and confirm that fragments like α-CGRP (23-37), despite their limitations such as rapid degradation, can function as antagonists in a whole-animal setting. ahajournals.orgahajournals.org

Genetically Modified Animal Models (e.g., α-CGRP KO mice)

Genetically modified animal models, particularly knockout (KO) mice lacking the gene for α-CGRP (Calca), have been instrumental in deciphering the peptide's function. By observing the phenotype of animals that cannot produce α-CGRP, researchers can infer the peptide's role in health and disease.

Studies using α-CGRP KO mice have provided strong evidence for the protective role of α-CGRP in the cardiovascular system. For instance, when subjected to models of hypertension or heart failure, α-CGRP KO mice often exhibit more severe symptoms and end-organ damage compared to their wild-type (WT) counterparts. ahajournals.orgnih.gov In a deoxycorticosterone acetate (B1210297) (DOCA)-salt model of hypertension, α-CGRP KO mice developed more significant cardiovascular and renal damage, along with higher levels of pro-inflammatory cytokines, than WT mice. Similarly, in a model of pressure-overload heart failure induced by transverse aortic constriction (TAC), α-CGRP KO mice showed higher mortality rates and increased cardiac fibrosis, inflammation, and cell death. nih.gov Some studies have reported that α-CGRP KO mice have elevated baseline mean arterial pressure and heart rate, potentially due to increased sympathetic nervous activity. nih.govahajournals.org

These models are crucial for understanding the consequences of a complete lack of α-CGRP signaling, which provides a baseline against which the effects of antagonists like α-CGRP (23-37) can be interpreted. While studies with KO mice investigate the absence of the peptide, studies with fragments like α-CGRP (8-37) or (23-37) help to dissect the function of the CGRP receptor in animals with an otherwise intact nervous system.

Table 1: Findings from Genetically Modified Animal Models in α-CGRP Research

Model System Key Research Area Main Findings Reference
α-CGRP Knockout (KO) Mice Hypertension (DOCA-salt model) KO mice show exacerbated cardiovascular and renal damage, increased oxidative stress, and inflammation compared to wild-type mice.
α-CGRP Knockout (KO) Mice Heart Failure (TAC model) KO mice exhibit higher mortality, greater adverse cardiac remodeling, increased fibrosis, and inflammation. nih.gov
α-CGRP Knockout (KO) Mice Ischemia/Reperfusion Injury KO mice experience a more significant decline in cardiac function following an ischemic event.
α-CGRP Knockout (KO) Mice Baseline Cardiovascular Parameters Some studies report elevated mean arterial pressure and heart rate in KO mice, suggesting a role for α-CGRP in regulating sympathetic tone. nih.govahajournals.org

Disease Models (e.g., Hypertension, Ischemia/Reperfusion Injury)

To study the role of the CGRP system in specific pathological states, researchers utilize various animal models that mimic human diseases. These models are essential for evaluating the therapeutic potential of targeting the CGRP receptor, the site of action for α-CGRP (23-37).

Hypertension: Several experimental models of hypertension are used to probe the vasorelaxant and blood pressure-lowering effects of CGRP. frontiersin.org These include:

Deoxycorticosterone acetate (DOCA)-salt hypertension: This model involves the administration of a mineralocorticoid and high-salt diet to induce hypertension. In these animals, endogenous levels of α-CGRP are often elevated, suggesting a compensatory mechanism to counteract the rising blood pressure. nih.gov Administration of the CGRP receptor antagonist CGRP(8-37) in this model further increases blood pressure, confirming the protective role of endogenous CGRP. frontiersin.orgnih.gov

Angiotensin-II (Ang-II)-induced hypertension: Continuous infusion of Ang-II is used to induce hypertension. In this model, an acylated α-CGRP analog was shown to reduce blood pressure and protect against cardiac hypertrophy and fibrosis. frontiersin.org

Spontaneously Hypertensive Rats (SHR): These rats genetically develop hypertension. Interestingly, they have been found to have reduced levels of CGRP mRNA and immunoreactive CGRP in their dorsal root ganglia (DRG), suggesting a deficiency in this protective pathway may contribute to their condition. nih.gov

Ischemia/Reperfusion (I/R) Injury: The protective effects of CGRP are also studied in models of I/R injury, where blood flow is temporarily blocked and then restored, leading to significant tissue damage. α-CGRP KO mice subjected to cardiac I/R injury show a marked deterioration in heart function compared to WT mice. frontiersin.org Studies have shown that α-CGRP protects cardiomyocytes from cell death by activating pro-survival signaling pathways. frontiersin.org These models establish the importance of the CGRP system in protecting tissues from ischemic damage.

Behavioral Studies

Behavioral studies are critical for understanding the role of CGRP in sensory processing, particularly pain. While much of this research has focused on the full α-CGRP peptide or the canonical antagonist CGRP(8-37), the findings provide the context for the action of fragments like α-CGRP (23-37). CGRP is widely recognized as a key molecule in nociceptive (pain) pathways and is implicated in both peripheral and central sensitization, processes that lead to heightened pain states. nih.govd-nb.info

Research has shown that:

Mice lacking α-CGRP exhibit reduced behavioral responses in models of inflammatory pain. nih.gov

Increased levels of CGRP are found in various tissues and fluids in human conditions associated with somatic, visceral, and neuropathic pain. d-nb.infomdpi.com

Administration of the CGRP receptor antagonist CGRP(8-37) can reduce pain-like behaviors in animal models of headache. caymanchem.com Similarly, the antagonist olcegepant (B1677202) was effective in reducing nociception in a preclinical model of oral cancer pain. mdpi.com

However, some studies present a more complex picture. For example, mice engineered to lack both Substance P and CGRPα, two major neuropeptides in pain pathways, were found to have largely normal responses to a wide range of pain stimuli, questioning the absolute necessity of these peptides for pain transmission. elifesciences.org

Direct behavioral studies using the α-CGRP (23-37) fragment are not widely reported. Its characterization has been primarily as a weak in vitro antagonist. nih.gov The longer C-terminal fragment, CGRP(8-37), is more commonly used for in vivo behavioral experiments due to its higher potency in blocking the CGRP receptor, thereby allowing researchers to probe the behavioral consequences of inhibiting endogenous CGRP signaling. ahajournals.org

Structural Characterization Techniques (e.g., NMR, Circular Dichroism)

Understanding the three-dimensional structure of α-CGRP and its fragments is crucial for explaining their interaction with the CGRP receptor. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) have been pivotal in this area.

Circular dichroism studies, which measure the differential absorption of left- and right-circularly polarized light, are used to determine the secondary structure (e.g., α-helix, β-sheet) of peptides in solution. Studies on human α-CGRP and its fragments have revealed that in structure-promoting solvents, the peptide adopts a stabilized α-helical conformation. nih.gov Specifically, the region spanning amino acids 8-18 is consistently identified as forming an α-helix, while the segment from residues 19-27 forms a β- or γ-twist. nih.govfrontiersin.org The C-terminal segment from 19-37, which includes the (23-37) fragment, is not considered essential for the stabilization of the main α-helix but is critical for receptor binding.

NMR studies provide more detailed, atom-level information about peptide conformation and dynamics. While a definitive structure of full-length CGRP has not been deposited in the protein structure database, NMR data support the structural features identified by CD. These techniques have established that C-terminal fragments like α-CGRP (23-37) are part of the larger domain (residues 8-37) responsible for high-affinity binding to the CGRP receptor, while the N-terminal ring (residues 1-7) is required for receptor activation. nih.govnih.gov

Table 2: Structural Features of α-CGRP Determined by Spectroscopic Techniques

Peptide Region Structural Feature Functional Role Primary Techniques Reference
Residues 1-7 Disulfide-bonded ring Receptor Activation Mutational Analysis nih.govnih.gov
Residues 8-18 α-helix High-affinity Receptor Binding NMR, Circular Dichroism nih.govfrontiersin.org
Residues 19-27 β- or γ-twist Receptor Binding Circular Dichroism nih.govfrontiersin.org
Residues 28-37 C-terminal tail Interaction with N-terminus of Receptor Mutational Analysis nih.govfrontiersin.org

Molecular Biology Techniques (e.g., Gene Expression Analysis, siRNA)

Molecular biology techniques are fundamental to studying the CGRP system at the genetic and transcriptional levels. These methods allow researchers to investigate how the expression of CGRP and its receptor is regulated in different tissues and disease states.

Gene Expression Analysis: The α-CGRP peptide is encoded by the Calcitonin Related Polypeptide Alpha (CALCA) gene. wikipedia.orggenecards.org Through alternative RNA processing (splicing), this single gene can produce either calcitonin (primarily in thyroid C-cells) or α-CGRP (predominantly in sensory neurons). nih.govfrontiersin.org Techniques to measure gene expression are therefore vital.

Northern Blotting and RT-PCR: These methods are used to quantify the amount of α-CGRP messenger RNA (mRNA) in tissues like the dorsal root ganglia (DRG) and trigeminal ganglia (TG). nih.gov For example, studies have shown that CGRP mRNA levels are decreased in the DRG of spontaneously hypertensive rats but are increased in other hypertension models as a compensatory response. ahajournals.orgnih.gov Nerve growth factor (NGF) treatment has also been shown to increase CGRP mRNA levels in DRG neurons. ahajournals.org

Small Interfering RNA (siRNA): RNA interference (RNAi) is a powerful tool for silencing the expression of a specific gene. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be designed to target a specific mRNA for degradation, thereby preventing the synthesis of the corresponding protein. While direct studies using siRNA to probe the effects of the α-CGRP (23-37) fragment are limited, this technology is used to investigate the broader CGRP system. For example, siRNA could be used to:

Knock down the expression of the CGRP receptor components (CLR or RAMP1) to confirm that the effects of CGRP or its antagonists are mediated through this specific receptor.

Target regulatory molecules, such as long non-coding RNAs (lncRNAs) or transcription factors, that have been shown to modulate the expression of the CALCA gene. mdpi.comnih.gov For instance, studies have explored how specific microRNAs (miRNAs) and lncRNAs can regulate CGRP expression in the context of inflammatory pain and migraine. mdpi.comnih.gov

These molecular approaches provide essential information on the regulation of the CGRP system, which is the target of antagonist fragments like α-CGRP (23-37).

Structure Activity Relationship Studies of α Cgrp 23 37 Human and Analogues

Identification of Key Residues for Antagonistic Activity

Structure-activity relationship (SAR) studies on C-terminal fragments of CGRP have pinpointed several residues crucial for high-affinity binding and antagonist function. While much of the detailed analysis has been performed on the slightly shorter CGRP (27-37) fragment, the findings are directly applicable to the overlapping (23-37) sequence.

The C-terminal segment is understood to interact with the extracellular domain of the calcitonin receptor-like receptor (CLR) and the Receptor Activity-Modifying Protein 1 (RAMP1), which together form the functional CGRP receptor. nih.govnih.gov Within this region, specific residues are critical for maintaining a conformation that is favorable for binding.

Key Residue/RegionPosition(s)Role in Antagonistic ActivitySource(s)
C-terminal Region23-37Receptor binding domain, lacks N-terminal activation domain. nih.govfrontiersin.org
Proline29Key residue for affinity; induces a structural turn. A hydrophobic residue is preferred. mpg.de
Proline34Stabilizes backbone conformation through a structural turn. mpg.de
C-terminal Amide37Crucial for maintaining full biological activity and receptor interaction. capes.gov.br

Effects of Amino Acid Substitutions and Modifications on Receptor Binding and Function

To enhance the antagonistic properties of C-terminal CGRP fragments, researchers have systematically substituted various amino acids. These modifications have yielded significant insights into the structural requirements for high-affinity receptor binding.

Modifications focusing on the identified key residues have proven particularly fruitful. For instance, substituting Proline-29 with various turn-inducing amino acid mimetics resulted in analogues with higher affinity for the CGRP receptor than the prototypical antagonist CGRP (8-37). mpg.de This underscores the importance of a constrained structure at this position.

At position 34, the specific stereochemistry of the substituting amino acid was found to be critical, highlighting its role in maintaining the correct backbone geometry for receptor fit. mpg.de Further studies on the CGRP (27-37) fragment demonstrated that substituting Asparagine-31 with Aspartic acid (N31D) led to more potent analogues, an effect attributed partly to improved solubility. mpg.deoup.com

Substitutions at position 35 have also been shown to increase receptor affinity. Replacing the native Lysine-35 with Phenylalanine (K35F) or Tryptophan (K35W) enhanced binding, suggesting that this position is amenable to changes that can improve interaction with the receptor. bham.ac.uk A combination of these strategic substitutions has led to the creation of highly potent antagonist analogues.

Original ResiduePositionSubstitutionEffect on Receptor Binding/FunctionSource(s)
Proline29Turn-inducing mimeticsIncreased receptor affinity. mpg.de
Asparagine31Aspartic Acid (D)Increased potency and solubility. mpg.deoup.com
Proline34VariousSensitive to stereochemistry; influences 3D structure. mpg.de
Lysine (B10760008)35Phenylalanine (F) or Tryptophan (W)Increased receptor affinity. bham.ac.ukacs.org

Development of Modified Peptide Analogues

The knowledge gained from SAR studies has driven the development of numerous modified peptide analogues of C-terminal fragments with improved antagonist profiles. The initial and most well-characterized peptide antagonist is CGRP (8-37) , which lacks the first seven N-terminal amino acids. nih.govnih.gov However, this peptide has limitations, including lower potency and a short half-life, which prompted the development of shorter, more potent fragments like CGRP (27-37). nih.gov

Building on the CGRP (27-37) scaffold, several highly potent antagonists have been engineered. The analogue [D³¹, P³⁴, F³⁵]CGRP (27-37) showed a receptor affinity approximately 100-fold greater than the parent fragment. oup.com Similarly, the (P³⁴, F³⁵)CGRP (27-37) analogue also demonstrated a significant increase in potency. oup.com

More complex modifications have yielded even greater enhancements. An engineered variant of CGRP with four substitutions near the C-terminus—N31D, S34P, K35W, and A36S —exhibited an approximately 1000-fold increase in binding affinity. acs.org To address the poor metabolic stability typical of peptides, other modifications such as lipidation have been explored. Palmitoylation of CGRP (8-37) analogues, for example, has been shown to improve antagonist activity and is a viable strategy for extending the peptide's half-life. bham.ac.uk

Peptide AnalogueModification(s) from native α-CGRP sequenceKey Characteristic(s)Source(s)
α-CGRP (8-37) (human)Truncation of residues 1-7.Prototypical competitive CGRP antagonist. nih.govnih.gov
α-CGRP (27-37) (human)Truncation of residues 1-26.Shorter antagonist fragment, basis for further modification. oup.comnih.gov
[D³¹, P³⁴, F³⁵]CGRP (27-37)Truncation (1-26), N31D, S34P, K35F substitutions.~100-fold increase in receptor affinity. oup.com
(P³⁴, F³⁵)CGRP (27-37)Truncation (1-26), S34P, K35F substitutions.High-potency antagonist with increased receptor affinity. oup.com
ssCGRPN31D, S34P, K35W, A36S substitutions.~1000-fold increase in binding affinity. acs.org
Palmitoylated CGRP (8-37)Truncation (1-7), addition of a lipid moiety (palmitate).Improved antagonist activity and potential for longer half-life. bham.ac.uk

Future Directions and Emerging Research Avenues

Further Elucidation of Receptor Complex Dynamics

The canonical receptor for α-CGRP is a heterodimer composed of the calcitonin receptor-like receptor (CLR), a class B G-protein-coupled receptor (GPCR), and a single-pass membrane protein, receptor activity-modifying protein 1 (RAMP1). rcsb.orgnih.govnih.gov A third protein, the receptor component protein (RCP), is necessary for G-protein coupling and subsequent signal transduction. nih.govfrontiersin.org Understanding the dynamic interplay between these components is crucial for a complete picture of receptor function.

Current models suggest a "two-domain" binding mechanism for α-CGRP. nih.govfrontiersin.org The C-terminal portion of the peptide (residues 28-37) initially binds to the extracellular domain (ECD) of CLR, while the N-terminal region (residues 1-7), which includes a critical disulfide bridge, interacts with the transmembrane domains and extracellular loops of CLR to induce receptor activation. frontiersin.orgfrontiersin.orgnih.gov The fragment α-CGRP (23-37) encompasses part of this C-terminal binding region.

Future research will likely focus on the allosteric modulation of CLR by RAMP1. rcsb.orgnih.gov While RAMP1 makes limited direct contact with CGRP, it is essential for the cell surface expression of CLR and plays a key role in stabilizing the receptor complex, particularly the positioning of the CLR extracellular domain. rcsb.orgnih.gov Molecular dynamics simulations are emerging as a powerful tool to investigate how RAMP1 influences the conformational landscape of CLR and its interaction with ligands. rcsb.orgbiorxiv.org These studies will help to clarify how different RAMPs (RAMP2 and RAMP3) can associate with CLR to form receptors for other peptides like adrenomedullin (B612762), and how this specificity is achieved at a dynamic level. nih.govnih.govmdpi.com

Investigation of Selective Ligands for Specific Receptor Subtypes

While the CLR/RAMP1 complex is considered the primary CGRP receptor, α-CGRP can also interact with other receptor subtypes. For instance, it has a high affinity for the AMY₁ receptor, which is a complex of the calcitonin receptor (CTR) and RAMP1. nih.govnih.gov Furthermore, it can activate receptors formed by CLR in association with RAMP3 (the AM₂ receptor). nih.govmdpi.com This cross-reactivity highlights the need for ligands that can selectively target specific receptor subtypes to dissect their distinct physiological roles and to develop more targeted therapies.

The fragment α-CGRP (23-37) itself is a C-terminal fragment that has been shown to have CGRP antagonist activity. frontiersin.orggoogle.com This is consistent with the finding that the N-terminal truncated peptide, CGRP(8-37), acts as a competitive antagonist by binding to the receptor without causing activation. nih.govfrontiersin.orgnih.gov Structure-activity relationship studies have utilized such fragments to develop more potent and selective peptide antagonists. By modifying the amino acid sequence of C-terminal fragments, researchers have been able to significantly increase their affinity for the CGRP receptor. ed.ac.uk For example, analogues of CGRP(27-37) with specific substitutions have demonstrated a 100-fold increase in receptor affinity. ed.ac.uk

Future work in this area will involve the rational design and synthesis of novel peptide and non-peptide ligands with improved selectivity for the CGRP receptor (CLR/RAMP1) over other related receptors. This will be crucial for minimizing off-target effects and for better understanding the specific contributions of each receptor subtype to health and disease.

Receptor ComplexPrimary Endogenous LigandInteraction with α-CGRP
CLR/RAMP1CGRPHigh affinity, agonist activity
CLR/RAMP2 (AM₁ receptor)AdrenomedullinWeak affinity
CLR/RAMP3 (AM₂ receptor)AdrenomedullinSome affinity, potential for cross-reactivity
CTR/RAMP1 (AMY₁ receptor)AmylinHigh affinity, potential for cross-reactivity

Advanced Structural Biology Approaches to Receptor-Ligand Interactions

Recent breakthroughs in structural biology, particularly in cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of the CGRP receptor. rcsb.orgnih.govmonash.edu In 2018, the structure of the human CGRP receptor in complex with CGRP and the Gs-protein heterotrimer was determined at a resolution of 3.3 Å. rcsb.orgnih.govmonash.edu This landmark study revealed the intricate details of how CLR and RAMP1 assemble to form the ligand-binding pocket and how CGRP is accommodated within this site. rcsb.orgnih.gov

These high-resolution structures have confirmed the two-domain binding model and have provided a molecular blueprint for understanding how antagonists, including those derived from α-CGRP fragments, can block receptor activation. rcsb.org They show that the RAMP1 transmembrane domain is situated at the interface of transmembrane domains 3, 4, and 5 of CLR, stabilizing the conformation of CLR's extracellular loop 2. rcsb.orgnih.gov

Future structural studies will likely focus on capturing the receptor complex in different functional states, such as the apo (unbound) state and in complex with various antagonists and biased agonists. rcsb.orgnih.govpdbj.org Comparing these structures will provide a dynamic view of the conformational changes that occur during ligand binding and receptor activation. This information will be invaluable for the structure-based design of novel therapeutics with specific pharmacological profiles.

TechniqueKey Findings for CGRP Receptor
Cryo-Electron Microscopy (Cryo-EM)High-resolution structure of the active CGRP-receptor-Gs protein complex. rcsb.orgnih.gov
X-ray CrystallographyStructure of the CLR/RAMP1 ectodomain complex with small molecule antagonists. rcsb.org

Development of Novel Research Tools and Probes

To further investigate the complex biology of the CGRP system, there is a growing need for sophisticated research tools and probes. Fluorescently labeled ligands are particularly valuable for studying receptor trafficking, internalization, and localization in living cells and tissues. nih.govnih.govresearchgate.net

Recently, several fluorescent analogues of human α-CGRP have been successfully synthesized and characterized. nih.govnih.gov These analogues typically involve the attachment of a fluorescent dye, such as 5(6)-carboxyfluorescein, to the CGRP peptide via a spacer molecule. nih.govnih.gov Studies have shown that labeling at specific lysine (B10760008) residues (Lys24 or Lys35) can yield analogues that retain potent biological activity, albeit with a slight reduction in potency compared to the native peptide. nih.govnih.gov Circular dichroism experiments have confirmed that the secondary structure of these fluorescently labeled peptides is similar to that of native α-CGRP. nih.govresearchgate.net

The development of such probes will enable researchers to visualize CGRP receptor dynamics in real-time and to investigate the fate of the receptor-ligand complex after binding. nih.govnih.govresearchgate.net Future efforts in this area may focus on creating probes with different spectral properties, improved photostability, and higher affinity. Additionally, the development of probes based on selective antagonists, potentially derived from fragments like α-CGRP (23-37), could provide valuable tools for distinguishing between different receptor populations and for studying the mechanisms of receptor blockade.

Fluorescent AnalogueLabeling SiteRelative PotencyPotential Applications
[Lys24(Ahx-CF)] h-α-CGRPLysine 245-10 times less potent than α-CGRP nih.govReceptor internalization and neuronal reuptake studies nih.gov
[Lys35(Ahx-CF)] h-α-CGRPLysine 353-5 times less potent than α-CGRP nih.govReceptor internalization and neuronal reuptake studies nih.gov
[N-terminal(Ahx-CF)] h-α-CGRPN-terminusLowest vasodilator potency nih.govLess suitable for biological activity studies nih.gov

Q & A

Q. How should researchers design longitudinal studies to assess alpha-CGRP (23-37) (human) tolerance in chronic pain models?

  • Methodological Answer : Use crossover designs with washout periods to distinguish tolerance from disease progression. Monitor plasma cytokine levels (e.g., IL-6, TNF-α) and microglial activation (Iba1 staining) as biomarkers. Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.